methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride
CAS No.: 2225181-78-0
Cat. No.: VC7407103
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225181-78-0 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 |
IUPAC Name | methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+; |
Standard InChI Key | QQQQPMKYIAFJBM-FXRZFVDSSA-N |
SMILES | CC(C)(C=CC(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound's IUPAC name, methyl (E)-4-amino-4-methylpent-2-enoate hydrochloride, reflects its core structure:
-
Ester group: Methyl ester at position 1
-
α,β-unsaturated system: Trans double bond between C2 and C3
-
Branching: Quaternary carbon at C4 bearing an amino group and two methyl substituents
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄ClNO₂ | |
Molecular Weight | 179.64 g/mol | |
SMILES Notation | CC(C)(/C=C/C(=O)OC)N.Cl | |
InChIKey | QQQQPMKYIAFJBM-FXRZFVDSSA-N | |
EC Number | 951-642-1 |
Spectroscopic Signatures
Structural validation employs multiple analytical techniques:
-
¹H NMR: Distinct signals at δ 1.28 ppm (C4 methyl groups), δ 3.72 ppm (ester methoxy), and δ 6.15–6.45 ppm (vinyl protons).
-
IR Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C), and 1580 cm⁻¹ (N–H bend) .
-
Mass Spectrometry: Parent ion [M+H]⁺ at m/z 179.64 with fragmentation patterns confirming the ester and amine groups.
Synthetic Methodologies
Direct Amination Routes
A optimized two-step procedure achieves 77% yield:
-
Michael Addition: Methyl acrylate reacts with tert-butyl carbamate in THF at −20°C, followed by HCl-mediated deprotection to generate the free amine .
-
Salt Formation: Treatment with hydrogen chloride in diethyl ether precipitates the hydrochloride salt .
Reaction Scheme
Alternative Approaches
-
Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes (vs. 24 hours conventional) with comparable yields.
-
Enantioselective Catalysis: Chiral phosphoric acids induce up to 96% ee in asymmetric variants, critical for pharmaceutical intermediates .
Reactivity and Functionalization
Conjugate Addition Reactions
The α,β-unsaturated ester undergoes regioselective additions:
-
Organocuprates: Add to C3, forming γ-amino esters (e.g., with Gilman reagents).
-
Amines: Secondary amines undergo 1,4-addition, enabling peptide mimetic synthesis .
Cyclization Pathways
Heating in DMF induces intramolecular amidation, producing pyrrolidinone derivatives:
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound serves as a precursor to ATP-competitive kinase inhibitors:
-
JAK2 Inhibitors: Derivitization at C4 yields compounds with IC₅₀ < 50 nM.
-
BTK Modulators: Halogenation at the vinyl position enhances selectivity over related kinases .
Prodrug Development
Ester hydrolysis in vivo releases 4-amino-4-methylpent-2-enoic acid, a GABA analogue with neuropharmacological potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume